molecular formula C24H25Cl2N5O3S B6130591 3,4-dichloro-N-{2-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

3,4-dichloro-N-{2-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Cat. No.: B6130591
M. Wt: 534.5 g/mol
InChI Key: MSHZWVSNNLGHNY-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{2-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro groups and a triazole ring, which is further functionalized with ethoxyphenyl and sulfanyl groups. The presence of these diverse functional groups makes it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

3,4-dichloro-N-[2-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2N5O3S/c1-3-13-31-21(11-12-27-23(33)16-9-10-17(25)18(26)14-16)29-30-24(31)35-15-22(32)28-19-7-5-6-8-20(19)34-4-2/h3,5-10,14H,1,4,11-13,15H2,2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHZWVSNNLGHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{2-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring is typically synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using ethoxyphenylamine and an appropriate electrophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reacts with a suitable electrophile.

    Formation of the Benzamide Core: The benzamide core is formed through an amidation reaction involving 3,4-dichlorobenzoic acid and an amine derivative.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic steps for large-scale production. This includes:

    Selection of Catalysts: Using efficient catalysts to increase reaction rates and yields.

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{2-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Derivatives with new functional groups replacing the chloro groups.

Scientific Research Applications

3,4-dichloro-N-{2-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{2-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
  • 3,4-dichloro-N-{2-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.

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